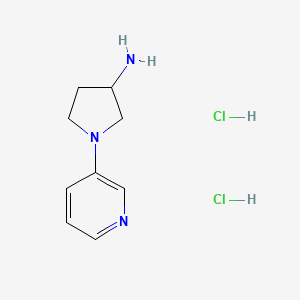

1-(Pyridin-3-yl)pyrrolidin-3-amine dihydrochloride

Vue d'ensemble

Description

Le chlorhydrate de ABT-202 est un composé connu pour son rôle d'agoniste des récepteurs nicotiniques de l'acétylcholine. Ces récepteurs sont essentiels dans la transmission des signaux nerveux. Le chlorhydrate de ABT-202 est souvent utilisé dans la recherche scientifique, en particulier dans des études relatives à la gestion de la douleur et aux fonctions neurologiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du chlorhydrate de ABT-202 implique généralement plusieurs étapes, en commençant par des composés organiques de baseLes conditions réactionnelles nécessitent souvent des températures contrôlées, des solvants spécifiques et des catalyseurs pour garantir que le produit souhaité est obtenu avec une pureté élevée .

Méthodes de production industrielle

La production industrielle du chlorhydrate de ABT-202 implique une mise à l'échelle des méthodes de synthèse en laboratoire. Cela inclut l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Des techniques telles que la chimie en flux continu et la synthèse automatisée sont souvent employées pour atteindre ces objectifs .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de ABT-202 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cela implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Réactifs et conditions courantes

Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.

Agents réducteurs : Hydrure de lithium et d'aluminium, borohydrure de sodium.

Solvants : Diméthylsulfoxyde, éthanol, eau.

Catalyseurs : Palladium sur carbone, oxyde de platine.

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire une cétone ou un aldéhyde, tandis que la réduction peut produire un alcool .

Applications de la recherche scientifique

Le chlorhydrate de ABT-202 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes réactionnels et développer de nouvelles méthodes de synthèse.

Biologie : Investigué pour ses effets sur les voies de signalisation cellulaire et les interactions récepteur.

Médecine : Exploré pour son potentiel analgésique et son rôle dans la modulation des fonctions neurologiques.

Mécanisme d'action

Le chlorhydrate de ABT-202 exerce ses effets en se liant aux récepteurs nicotiniques de l'acétylcholine, qui sont des canaux ioniques qui médient la transmission synaptique. Lors de la liaison, le composé induit un changement conformationnel dans le récepteur, conduisant à l'ouverture du canal ionique et à l'afflux d'ions tels que le sodium et le calcium. Cela entraîne la dépolarisation du neurone et la propagation des signaux nerveux .

Applications De Recherche Scientifique

ABT-202 dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methods.

Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

Medicine: Explored for its potential as an analgesic and its role in modulating neurological functions.

Mécanisme D'action

ABT-202 dihydrochloride exerts its effects by binding to nicotinic acetylcholine receptors, which are ion channels that mediate synaptic transmission. Upon binding, the compound induces a conformational change in the receptor, leading to the opening of the ion channel and the influx of ions such as sodium and calcium. This results in the depolarization of the neuron and the propagation of nerve signals .

Comparaison Avec Des Composés Similaires

Composés similaires

ABT-594 : Un autre agoniste des récepteurs nicotiniques de l'acétylcholine avec des propriétés analgésiques similaires.

Épibatidine : Un puissant agoniste des récepteurs nicotiniques de l'acétylcholine, connu pour sa forte toxicité.

Unicité

Le chlorhydrate de ABT-202 est unique en raison de son affinité de liaison spécifique et de sa sélectivité pour certains sous-types de récepteurs nicotiniques de l'acétylcholine. Cela en fait un outil précieux dans la recherche pour comprendre les nuances de la fonction des récepteurs et développer des thérapies ciblées .

Activité Biologique

1-(Pyridin-3-yl)pyrrolidin-3-amine dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

This compound, with a CAS number of 1258641-38-1, features a pyridine ring attached to a pyrrolidine amine structure. This unique configuration is believed to contribute to its biological efficacy.

Antibacterial Activity

Research indicates that pyrrolidine derivatives exhibit significant antibacterial properties. In a study examining various pyrrolidine alkaloids, compounds similar to 1-(Pyridin-3-yl)pyrrolidin-3-amine demonstrated notable activity against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 1-(Pyridin-3-yl)pyrrolidin-3-amine | 0.0039 | Staphylococcus aureus (S. aureus) |

| 0.025 | Escherichia coli (E. coli) | |

| Compound A | 0.0048 | Bacillus mycoides |

| Compound B | 0.0195 | C. albicans |

The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against S. aureus and E. coli, with rapid bactericidal effects observed within hours .

Antifungal Activity

In addition to antibacterial properties, 1-(Pyridin-3-yl)pyrrolidin-3-amine has been evaluated for antifungal activity. Studies show that it can inhibit the growth of various fungal strains, including Candida species.

Table 2: Antifungal Activity of Pyrrolidine Derivatives

| Compound Name | MIC (mg/mL) | Target Fungi |

|---|---|---|

| 1-(Pyridin-3-yl)pyrrolidin-3-amine | 0.0048 | Candida albicans |

| Compound C | 0.0098 | Fusarium oxysporum |

The compound exhibited effective antifungal activity with MIC values comparable to established antifungal agents .

The mechanism by which 1-(Pyridin-3-yl)pyrrolidin-3-amine exerts its biological effects is thought to involve interactions with bacterial and fungal cell membranes, leading to increased permeability and eventual cell death. Additionally, it may inhibit specific enzymes critical for microbial survival .

Case Studies and Research Findings

A recent study highlighted the effectiveness of pyrrolidine derivatives in treating infections caused by resistant bacterial strains. The study reported that compounds similar to 1-(Pyridin-3-yl)pyrrolidin-3-amine were able to overcome resistance mechanisms in certain strains of bacteria, making them promising candidates for further development in antibiotic therapies .

Another investigation focused on the structure–activity relationship (SAR) of pyridine-containing compounds, revealing that modifications in the alkyl chain length and substitution patterns significantly influenced their antibacterial and antifungal activities .

Propriétés

IUPAC Name |

1-pyridin-3-ylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c10-8-3-5-12(7-8)9-2-1-4-11-6-9;;/h1-2,4,6,8H,3,5,7,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJISLUDXYKVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258641-38-1 | |

| Record name | 1-(pyridin-3-yl)pyrrolidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.